2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione
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Overview
Description
2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione is a compound belonging to the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoindoline-1,3-dione derivatives are significant due to their presence in various bioactive molecules and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate aromatic amine. One common method is the reaction of phthalic anhydride with 3,5-dihydroxyaniline under acidic conditions to form the desired isoindole-1,3-dione derivative . The reaction is usually carried out in a solvent such as acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can modulate the activity of enzymes or receptors by binding to their active sites. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues, while the isoindoline-1,3-dione core can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroxyphenyl)isoindole-1,3-dione
- 2-(2,6-Dihydroxyphenyl)isoindole-1,3-dione
Uniqueness
2-(3,5-Dihydroxyphenyl)isoindole-1,3-dione is unique due to the specific positioning of the hydroxyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and applications compared to other isoindoline-1,3-dione derivatives .
Properties
CAS No. |
54845-07-7 |
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Molecular Formula |
C14H9NO4 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-(3,5-dihydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO4/c16-9-5-8(6-10(17)7-9)15-13(18)11-3-1-2-4-12(11)14(15)19/h1-7,16-17H |
InChI Key |
ABFIIJRMBXLXRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
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